2-(prop-2-en-1-yl)oxolane
Description
2-(Prop-2-en-1-yl)oxolane, also known as 2-allyloxolane, is a heterocyclic compound consisting of a tetrahydrofuran (oxolane) ring substituted with an allyl group at the 2-position. Its theoretical molecular formula is C₇H₁₀O (molecular weight: 110.15 g/mol), though a conflicting entry in a commercial catalog lists C₈H₁₀F₂O₂ (176.16 g/mol), suggesting possible fluorination or a reporting error . The compound’s structure combines the oxolane ring’s ether functionality with the unsaturated allyl group, enabling reactivity in polymerization, cycloaddition, and synthetic intermediates.
Properties
CAS No. |
52426-82-1 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-en-1-yl)oxolane typically involves the reaction of tetrahydrofuran with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
Tetrahydrofuran+Allyl BromideNaHthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-en-1-yl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of 2-(propyl)oxolane.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
2-(prop-2-en-1-yl)oxolane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(prop-2-en-1-yl)oxolane involves its interaction with specific molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, making it a reactive intermediate in various chemical processes. The oxolane ring provides stability and can participate in ring-opening reactions under acidic or basic conditions.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Polymer Chemistry : The allyl group in this compound may serve as a crosslinking agent in polymer synthesis, akin to allyl ethers in resin production.
- Pharmaceutical Potential: Analogous compounds like 3-(oxan-2-yl)prop-2-en-1-amine are explored for neurotransmitter modulation or agrochemical development due to their amine functionality .
Discrepancies and Limitations
- The molecular formula C₈H₁₀F₂O₂ reported for this compound conflicts with its IUPAC-derived structure. This inconsistency necessitates verification via authoritative databases (e.g., PubChem, Reaxys).
- Limited direct data on the target compound’s physicochemical properties underscores the need for further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
